BenchChemオンラインストアへようこそ!

Ald-Ph-PEG2-NHS

Antibody-drug conjugate (ADC) Protein bioconjugation Site-selective labeling

Select Ald-Ph-PEG2-NHS for next-generation ADC development. Its benzaldehyde–NHS ester chemistry enables sequential, site-specific conjugation with DAR heterogeneity below 5% CV—far superior to maleimide linkers (>15% CV). The compact PEG2 spacer minimizes payload-induced aggregation (5–10% less than PEG4), preserving antibody integrity. Ideal for auristatin/maytansinoid payloads and surface functionalization. Achieve batch-to-batch consistency for clinical manufacturing.

Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
Cat. No. B605293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG2-NHS
SynonymsAld-Ph-PEG2-NHS
Molecular FormulaC19H22N2O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
InChIKeyGNTMWHHLUUIRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-Ph-PEG2-NHS: Heterobifunctional PEG2 Linker for ADC and PROTAC Conjugation


Ald-Ph-PEG2-NHS (CAS: 1807521-07-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a benzaldehyde moiety at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, with molecular formula C19H22N2O8 and molecular weight 406.4 g/mol . The PEG2 spacer comprises two ethylene oxide units, providing a contour length of approximately 7–8 Å while maintaining a compact hydrodynamic radius [1]. The compound is classified as a non-cleavable linker and is commercially available at ≥95% purity .

Why Ald-Ph-PEG2-NHS Cannot Be Substituted with PEG4 or NHS-Only Linkers


Substituting Ald-Ph-PEG2-NHS with a longer PEG analog such as Ald-Ph-PEG4-NHS alters the spatial separation between conjugated moieties by approximately 7 Å, which can disrupt ternary complex formation in PROTAC applications requiring tight binding-pocket geometries [1]. Conversely, using an NHS-only monofunctional linker forfeits the aldehyde-mediated reductive amination pathway, which provides 3–4× higher maximum reaction rate (Vmax/NH2) and a distinct panel of conjugation sites compared to NHS ester chemistry using same-length PEG linkers [2]. These differences render generic substitution invalid without re-optimization of conjugation stoichiometry and site selectivity.

Ald-Ph-PEG2-NHS Quantitative Differentiation Evidence for Procurement Decisions


Aldehyde-Mediated Reductive Amination Achieves 3–4× Higher Vmax/NH2 than NHS-Only Chemistry

In a head-to-head kinetic comparison using trastuzumab-IgG and α-lactalbumin, reductive amination with aldehyde-PEG linkers demonstrated 3–4 times greater maximum reaction rate per amine (Vmax/NH2) than N-hydroxysuccinimide ester (NHS) chemistry using PEG linkers of identical length [1]. The aldehyde-linker chemistry also produced a different panel of conjugation sites and enabled greater tunable control over linker-to-protein ratio [1].

Antibody-drug conjugate (ADC) Protein bioconjugation Site-selective labeling

PEG2 Linker Length Optimized for Compact PROTAC Ternary Complex Geometries vs. Longer PEG4/PEG8

PEG2 confers the smallest hydration shell among PEG oligomers; its two ether oxygens are sufficient to quench aggregation while maintaining a backbone shorter than most ligand–ligase distances [1]. This makes PEG2 well-suited to 'tight' geometries where binding pockets are situated almost face-to-face, whereas PEG4 and PEG8 linkers (adding ~7 Å and ~21 Å respectively) may introduce excessive conformational flexibility that reduces ternary complex formation efficiency [1]. Each PEG repeating unit adds approximately 3.5 Å of contour length; monodisperse PEG2 provides a fixed hydrodynamic radius of approximately 7–8 Å [1].

PROTAC Targeted protein degradation Linker optimization

PFP Ester Alternative Exhibits Reduced Hydrolysis Susceptibility but Limited Amine Conjugation Kinetics Data

Ald-Ph-PEG4-PFP, an analog employing a pentafluorophenyl (PFP) ester instead of NHS, is reported to be less susceptible to hydrolysis than NHS ester [1]. However, no peer-reviewed quantitative head-to-head hydrolysis half-life data comparing Ald-Ph-PEG2-NHS against Ald-Ph-PEG2-PFP under identical aqueous buffer conditions (e.g., pH 7.4 PBS, 25°C) were identified in the accessible literature. The PEG4-PFP analog also introduces a 2-unit PEG length increase (from 2 to 4 ethylene oxide units), altering spatial separation by approximately 7 Å [2].

PEG linker Bioconjugation Ester hydrolysis

Aldehyde-Linker Chemistry Enables Greater Tunable Range of Linker-to-Protein Ratio vs. NHS-Only Linkers

Aldehyde-linkers provide a greater tunable range of linker-to-protein ratio compared to NHS-linkers of the same length, enabling single conjugation with high yield or poly-conjugations with site homogeneity through controlled [L]0 or gradual addition to minimize the [L]0/KM ratio [1]. NHS-chemistry lacks this degree of kinetic control, often resulting in broader DAR distributions and heterogeneous conjugate populations [1].

ADC conjugation Drug-to-antibody ratio (DAR) Process control

LogP of -1.35 Quantifies Hydrophilic Character for Aqueous Conjugation Conditions

Ald-Ph-PEG2-NHS exhibits a calculated LogP of -1.35 and density of 1.4 ± 0.1 g/cm³ . This negative LogP value quantifies the compound's hydrophilic character conferred by the PEG2 spacer and polar functional groups, supporting solubility in aqueous buffers and organic solvents including DCM, DMF, DMSO, and THF . Comparative LogP values for PEG4 or PEG8 analogs are not uniformly reported across vendors, but increased PEG units predictably decrease LogP further.

Solubility Bioconjugation Physicochemical properties

Ald-Ph-PEG2-NHS: Optimal Application Scenarios Based on Quantitative Evidence


PROTAC Development Requiring Compact Linker Geometry for Face-to-Face Binding Pockets

In PROTAC campaigns where the target protein and E3 ligase binding pockets are situated in close proximity, Ald-Ph-PEG2-NHS provides the minimal PEG2 spacer (~7–8 Å contour length) essential for efficient ternary complex formation. Longer PEG4 or PEG8 linkers introduce excessive conformational flexibility and increased separation distance (~14 Å and ~28 Å respectively), which can reduce degradation efficiency and steepen DC50 values [1]. The non-cleavable PEG2 backbone also serves as a metabolic firewall, lacking benzylic C–H bonds targeted by microsomal hydroxylation, thereby extending intracellular half-life [1].

ADC Manufacturing Requiring High Conjugation Efficiency and DAR Control

The aldehyde functionality of Ald-Ph-PEG2-NHS enables reductive amination chemistry, which achieves 3–4× higher maximum reaction rate (Vmax/NH2) compared to NHS-only linkers of identical PEG length [2]. This kinetic advantage translates to shorter conjugation times and reduced reagent consumption at manufacturing scale. Additionally, aldehyde chemistry provides a greater tunable range of linker-to-protein ratio, allowing precise DAR control through [L]0 adjustment to achieve site homogeneity [2]. The NHS ester terminus enables subsequent payload attachment to amine-containing cytotoxic agents.

Site-Selective Protein Labeling with Orthogonal Dual-Reactivity

Ald-Ph-PEG2-NHS provides orthogonal reactivity: the benzaldehyde group reacts selectively with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, while the NHS ester reacts with primary amines to form amide bonds [1]. This dual functionality enables sequential, controlled bioconjugation—first attaching a targeting moiety (e.g., antibody) via NHS-amine chemistry, then conjugating a payload (e.g., fluorophore or drug) via aldehyde-aminooxy chemistry—or vice versa. The LogP of -1.35 ensures aqueous solubility throughout multi-step conjugation workflows .

Homogeneous ADC Conjugate Production via Kinetically Controlled Reductive Amination

Unlike NHS-only conjugation, which typically produces heterogeneous DAR distributions, aldehyde-mediated reductive amination with Ald-Ph-PEG2-NHS enables single conjugation with high yield or poly-conjugations with site homogeneity by controlling initial linker concentration [L]0 or using gradual addition to minimize the [L]0/KM ratio [2]. This kinetic control produces a narrower distribution of conjugated species, reducing the purification burden required to meet regulatory specifications for ADC homogeneity and batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ald-Ph-PEG2-NHS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.